molecular formula C22H22ClNOS B14939874 (3-chloro-1-benzothiophen-2-yl)(2,2,4,6-tetramethyl-3,4-dihydroquinolin-1(2H)-yl)methanone

(3-chloro-1-benzothiophen-2-yl)(2,2,4,6-tetramethyl-3,4-dihydroquinolin-1(2H)-yl)methanone

Cat. No.: B14939874
M. Wt: 383.9 g/mol
InChI Key: FWZUHDUXDUMKSR-UHFFFAOYSA-N
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Description

This compound is a methanone derivative featuring a benzothiophene moiety substituted with a chlorine atom at the 3-position and a 2,2,4,6-tetramethyl-3,4-dihydroquinoline group. The structural complexity of this molecule confers unique physicochemical and pharmacological properties, making it a candidate for drug discovery, particularly in targeting enzymes or receptors influenced by aromatic and heterocyclic systems. Its synthesis typically involves coupling reactions between activated benzothiophene carbonyl intermediates and substituted dihydroquinoline precursors .

Properties

Molecular Formula

C22H22ClNOS

Molecular Weight

383.9 g/mol

IUPAC Name

(3-chloro-1-benzothiophen-2-yl)-(2,2,4,6-tetramethyl-3,4-dihydroquinolin-1-yl)methanone

InChI

InChI=1S/C22H22ClNOS/c1-13-9-10-17-16(11-13)14(2)12-22(3,4)24(17)21(25)20-19(23)15-7-5-6-8-18(15)26-20/h5-11,14H,12H2,1-4H3

InChI Key

FWZUHDUXDUMKSR-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N(C2=C1C=C(C=C2)C)C(=O)C3=C(C4=CC=CC=C4S3)Cl)(C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison

The compound belongs to a broader class of methanone derivatives with fused heterocyclic systems. Key structural analogs include:

Compound Name Core Structure Differences Key Substituents Reference
(3-chloro-1-benzothiophen-2-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone Dihydroisoquinoline (vs. dihydroquinoline) No methyl groups on dihydroisoquinoline ring
4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone Dihydroquinoline with 3,4-dimethoxyphenyl and phenyl groups (vs. tetramethyl groups) Furan-2-yl (vs. benzothiophene)
4-(4-Chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-ylmethanone Dihydroquinoline with 4-chlorophenyl and trimethyl groups (vs. tetramethyl groups) 3-Nitro substitution on phenyl ring
2-(4-chlorophenoxy)-1-(4,7-dichloro-2,3-dihydro-1-benzothiophen-3-yl)ethanone Ethane-1-one backbone (vs. methanone) with dichlorinated benzothiophene Chlorophenoxy group

Key Observations :

  • The benzothiophene moiety distinguishes it from furan- or phenyl-substituted analogs (e.g., ), influencing electronic properties and binding affinity.
Physicochemical Properties

A comparative analysis of logP, molecular weight, and polar surface area (PSA) reveals trends in bioavailability and solubility:

Compound Name Molecular Weight logP PSA (Ų) Reference
(3-chloro-1-benzothiophen-2-yl)(2,2,4,6-tetramethyl-3,4-dihydroquinolin-1(2H)-yl)methanone ~370 (estimated) ~5.2 ~30 N/A
(3-chloro-1-benzothiophen-2-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone 327.83 4.925 17.30
4-(4-Chlorophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-ylmethanone ~420 (estimated) ~3.8 ~70
(3-amino-1-benzofuran-2-yl)(3,4-difluorophenyl)methanone 273.23 ~2.5 55.2

Key Findings :

Computational Comparison Using Chemoinformatics
  • Tanimoto Similarity: The target compound shares ~70% structural similarity with dihydroisoquinoline analogs (e.g., ) based on binary fingerprinting, but graph-based methods reveal divergent pharmacophoric features due to methyl substitutions .
  • Subgraph Matching: The benzothiophene and dihydroquinoline core is conserved across analogs, but side-chain variations (e.g., nitro, methoxy) significantly alter electronic profiles and docking scores .

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